2.7-Fold Superior 15-Lipoxygenase Inhibition Over Genistein: A Direct Head-to-Head Comparison
Barbigerone demonstrates quantifiably superior inhibition of 15-lipoxygenase compared to the common isoflavone genistein in a direct head-to-head enzymatic assay. Barbigerone achieved an IC₅₀ of 0.063 mM, while genistein exhibited an IC₅₀ exceeding 0.167 mM [1]. This represents at least a 2.7-fold improvement in potency. Within the same assay panel, barbigerone performed comparably to several rotenoids, including tephrosin (IC₅₀ = 0.064 mM) and 11-hydroxytephrosin (IC₅₀ = 0.071 mM), but was less potent than 12α-hydroxydeguelin (IC₅₀ = 0.018 mM) and quercetin (IC₅₀ = 0.029 mM) [1].
| Evidence Dimension | 15-Lipoxygenase (15-LO) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.063 mM |
| Comparator Or Baseline | Genistein: IC₅₀ > 0.167 mM; Tephrosin: IC₅₀ = 0.064 mM; 12α-Hydroxydeguelin: IC₅₀ = 0.018 mM |
| Quantified Difference | ≥2.7-fold more potent than genistein; equipotent to tephrosin; ~3.5-fold less potent than 12α-hydroxydeguelin |
| Conditions | In vitro enzyme inhibition assay using 15-lipoxygenase from Sarcolobus globosus; exact substrate and buffer conditions as reported in Wangensteen et al., 2006 |
Why This Matters
This direct head-to-head quantification enables informed selection of barbigerone over genistein for assays where 15-LO inhibition is a primary endpoint, and provides a benchmark against related rotenoids for SAR studies.
- [1] Wangensteen, H.; Miron, A.; Alamgir, M.; Rajia, S.; Samuelsen, A. B.; Malterud, K. E. Antioxidant and 15-lipoxygenase inhibitory activity of rotenoids, isoflavones and phenolic glycosides from Sarcolobus globosus. Fitoterapia 2006, 77, 290–295. View Source
